M-Hydroxybenzenesulphonyl chloride
CAS No.: 56157-93-8
Cat. No.: VC0535372
Molecular Formula: C6H5ClO3S
Molecular Weight: 192.62 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56157-93-8 |
|---|---|
| Molecular Formula | C6H5ClO3S |
| Molecular Weight | 192.62 g/mol |
| IUPAC Name | 3-hydroxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H |
| Standard InChI Key | KVJJEIFIJQCJSP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)O |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
m-Hydroxybenzenesulphonyl chloride (C₆H₅ClO₃S) features a benzene ring with a hydroxyl group at position 3 and a sulfonyl chloride group at position 1 (Figure 1). The meta orientation introduces steric and electronic effects that differentiate it from ortho- and para-isomers. The sulfonyl chloride group is highly electrophilic, while the hydroxyl group contributes weak acidity (pKa ≈ 7–9) .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of m-hydroxybenzenesulphonyl chloride typically involves sulfonation followed by chlorination:
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Sulfonation: m-Hydroxybenzene (resorcinol) reacts with chlorosulfonic acid (ClSO₃H) under controlled temperatures (<60°C) to form m-hydroxybenzenesulfonic acid .
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Chlorination: The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Reaction Scheme:
Industrial Methods
Large-scale production adapts continuous-flow processes to enhance yield and purity. For example, a patent by CN105693568A details a sulfonation-hydrolysis-neutralization protocol for benzene sulfonyl chloride derivatives, which can be modified for meta-substituted precursors . Key steps include:
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Temperature Control: Maintaining reactions below 60°C to prevent decomposition.
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Neutralization: Using aqueous NaOH to adjust pH post-hydrolysis.
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Vacuum Rectification: Isolating the product via distillation under reduced pressure (-0.098 MPa) .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For instance, reaction with benzimidazole derivatives yields bioactive hybrids (e.g., antibacterial and antifungal agents) .
Electrophilic Aromatic Substitution
The hydroxyl group directs further substitution to the ortho and para positions, enabling functionalization for advanced materials.
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Benzimidazole-sulfonyl hybrids derived from sulfonyl chlorides exhibit potent antibacterial and antifungal activities. For example, compound 35 (Scheme 6 in ) demonstrated significant α-amylase inhibition, highlighting the role of sulfonyl linkages in enhancing bioactivity .
Anti-Inflammatory and Anticancer Compounds
Sulfonamide derivatives synthesized from m-hydroxybenzenesulphonyl chloride show promise in targeting carbonic anhydrase isoforms and proliferative pathways .
Future Directions
Research gaps include:
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Catalytic Methods: Developing greener chlorination agents to replace PCl₅.
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Bioactivity Screening: Expanding studies on meta-substituted sulfonamides in drug discovery.
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